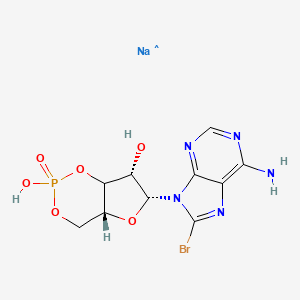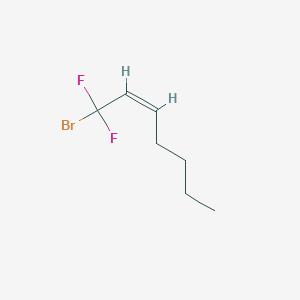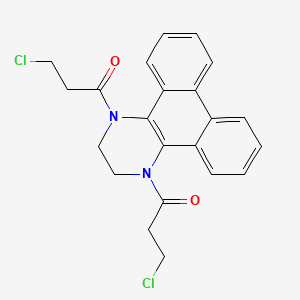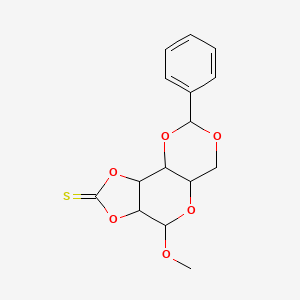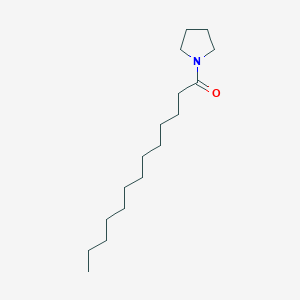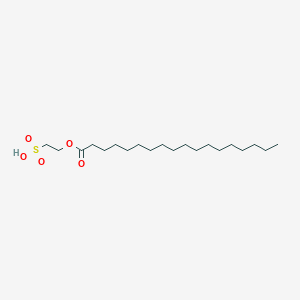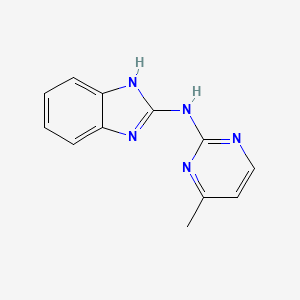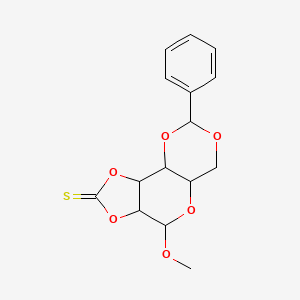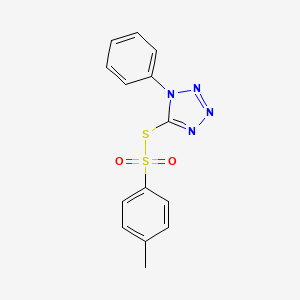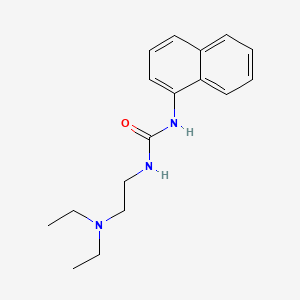
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is a complex organic compound that features a naphthalene ring, a diethylaminoethyl group, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with diethylaminoethyl chloride in the presence of a base to form the intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
化学反应分析
Types of Reactions
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
科学研究应用
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism by which Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- exerts its effects involves interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The urea moiety can form hydrogen bonds with various biomolecules, influencing their activity.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities.
Urea derivatives: Compounds such as thiourea and phenylurea have similar functional groups.
Uniqueness
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the diethylaminoethyl group and the naphthalene ring allows for diverse interactions and applications that are not possible with simpler analogs.
属性
CAS 编号 |
102433-21-6 |
|---|---|
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H23N3O/c1-3-20(4-2)13-12-18-17(21)19-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3,(H2,18,19,21) |
InChI 键 |
JMDJIKCRZAJHMI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)NC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


